5-Azido-2-nitrobenzoyl-8-azido ATP

Myosin ATPase Photoaffinity cross-linking Subunit interface mapping

5-Azido-2-nitrobenzoyl-8-azido ATP (ANB-8-N3-ATP, CAS 129391-97-5) is a heterobifunctional photoreactive ATP analogue. It bears an 8-azido group on the adenine ring and a 5-azido-2-nitrobenzoyl moiety esterified to the ribose 3′-position, equipping it with two UV-activatable cross-linking centers.

Molecular Formula C17H17N12O16P3
Molecular Weight 738.3 g/mol
CAS No. 129391-97-5
Cat. No. B146796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azido-2-nitrobenzoyl-8-azido ATP
CAS129391-97-5
Synonyms5-azido-2-nitrobenzoyl-8-azido ATP
ANB-8-N3-ATP
Molecular FormulaC17H17N12O16P3
Molecular Weight738.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-]
InChIInChI=1S/C17H17N12O16P3/c18-13-10-14(22-5-21-13)28(17(23-10)25-27-20)15-11(30)12(43-16(31)7-3-6(24-26-19)1-2-8(7)29(32)33)9(42-15)4-41-47(37,38)45-48(39,40)44-46(34,35)36/h1-3,5,9,11-12,15,30H,4H2,(H,37,38)(H,39,40)(H2,18,21,22)(H2,34,35,36)/t9-,11-,12-,15-/m1/s1
InChIKeyWQKDGRLVQXNEBZ-SDBHATRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azido-2-nitrobenzoyl-8-azido ATP (CAS 129391-97-5): A Bifunctional Photoaffinity Cross-Linking Probe for ATP-Binding Proteins


5-Azido-2-nitrobenzoyl-8-azido ATP (ANB-8-N3-ATP, CAS 129391-97-5) is a heterobifunctional photoreactive ATP analogue. It bears an 8-azido group on the adenine ring and a 5-azido-2-nitrobenzoyl moiety esterified to the ribose 3′-position, equipping it with two UV-activatable cross-linking centers [1]. The compound functions as a competitive inhibitor versus ATP for protein tyrosine kinase Csk and as a non-competitive inhibitor versus peptide substrate, confirming it occupies the nucleotide binding pocket and forms a ternary complex before photocrosslinking [2]. Its synthesis and initial application were reported by Maruta et al. (Biochemistry 1990), where photolysis of skeletal muscle myosin subfragment 1 produced a specific 45 kDa cross-linked product between the 25 kDa N-terminal and 20 kDa C-terminal fragments, directly mapping ATP-site proximal domains [1].

Why 5-Azido-2-nitrobenzoyl-8-azido ATP Cannot Be Replaced by Standard Mono-Azido or Aryl-Azido-Only ATP Photoprobes


Procurement decisions for photoaffinity ATP analogues often default to widely available mono-azido probes such as 8-azido-ATP or 2-azido-ATP. However, these single-photoreactive-group reagents label only one proximal residue per binding event and cannot establish which subunits or domains are in spatial proximity to the ATP site [1]. The bifunctional design of 5-azido-2-nitrobenzoyl-8-azido ATP exploits two photolabile azido groups at defined positions—the 8-position of adenine and the 3′-ribose ester—producing covalent inter-subunit or inter-domain cross-links upon UV irradiation [2]. This unique capability is essential for experiments that map the spatial architecture of nucleotide binding pockets within multi-subunit complexes, such as F1-ATPase and myosin motor domains, where a mono-functional probe would yield only a single-point label and fail to report on subunit interface topology [3].

Quantitative Differentiation Evidence for 5-Azido-2-nitrobenzoyl-8-azido ATP (ANB-8-N3-ATP) Over Closest Photoaffinity ATP Analogues


Bifunctional Inter-Subunit Cross-Linking vs. Single-Site Labeling by 8-Azido-ATP in Myosin S1

Photolysis of 5-azido-2-nitrobenzoyl-8-azido ATP (ANB-8-N3-ATP) in the presence of skeletal muscle chymotryptic subfragment 1 (S1) generated a discrete 120 kDa cross-linked product, whereas the tryptic S1 digest produced a specific 45 kDa band comprising both the 25 kDa N-terminal and 20 kDa C-terminal fragments, confirmed by monoclonal antibody and fluorescent thiol labeling [1]. In contrast, 8-azido-ATP (8-N3-ATP) labels only single residues within the ATP binding site without forming inter-fragment cross-links, as demonstrated in F1-ATPase studies where high-affinity binding of 8-azido-AT(D)P occurs but inter-subunit cross-linking is 'hardly or not occurring' [2]. The bifunctional nature of ANB-8-N3-ATP thus provides direct spatial proximity information unavailable with monofunctional probes.

Myosin ATPase Photoaffinity cross-linking Subunit interface mapping

Cross-Linking Reach and Subunit Interface Resolution vs. 2,8-Diazido-ATP in F1-ATPase

The 3′-arylazido-β-alanyl-8-azido ATP (8,3′-DiN3ATP) analogue with a longer spacer arm cross-links multiple α and β subunits into dimers, trimers, and oligomers upon UV irradiation of TF1, indicating the azido groups span distances sufficient to bridge multiple subunit interfaces [1]. In comparison, 5-azido-2-nitrobenzoyl-8-azido ATP carries its second photoreactive group directly on the 5-azido-2-nitrobenzoyl moiety esterified to the ribose 3′-OH, with a shorter and more rigid spatial reach between the two azido groups. This difference in inter-azido distance and conformational flexibility allows a more restricted cross-linking geometry that may resolve specific subunit interfaces with higher spatial precision, as illustrated by the discrete 45 kDa myosin S1 fragment cross-link [2]. 2,8-Diazido-ATP (2,8-DiN3ATP), with both azido groups on the adenine ring, provides the shortest cross-linking span and confirms interfacial binding site localization but reports a different spatial constraint (anti/syn conformational preference) compared to the 8-azido plus 3′-ester arrangement of ANB-8-N3-ATP [3].

F1-ATPase Subunit interface Photoaffinity cross-linking distance

Enzymatic Competence and UV-Dependent Inactivation vs. Arylazido-Only ATP Photoprobes

The parent bifunctional scaffold 3′-arylazido-8-azido ATP is hydrolyzed by F1-ATPase from Micrococcus luteus in the absence of UV light, demonstrating that it functions as a competent substrate prior to photoactivation [1]. Upon UV irradiation, specific α-β subunit cross-links form, resulting in nucleotide-dependent inactivation of ATPase activity [1]. 2-Azido-ATP analogues similarly show enzymatic competence (Vmax 105 U/mg F1; Km 250 μM for mitochondrial F1) and cause proportional inactivation upon photolysis, with 0.92 mol covalently bound label per mol F1 needed for complete enzyme inactivation [2]. The 5-azido-2-nitrobenzoyl modification at the 3′-position in ANB-8-N3-ATP combines this substrate competence with a second photolabile center, enabling simultaneous enzymatic turnover and cross-linking that is not achievable with arylazido-only (3′-modification without 8-azido) or 8-azido-only probes.

ATPase activity Photo-dependent inactivation Enzyme kinetics

Specificity of Cross-Linked Subunit Identification: Myosin Head Domain Architecture vs. Broad-Spectrum Labeling

The cross-linked 45 kDa product from ANB-8-N3-ATP photolysis of tryptic S1 was positively identified as containing the 25 kDa N-terminal and 20 kDa C-terminal fragments using a monoclonal antibody specific for the N-terminal 25 kDa segment and by retention of (iodoacetamido)fluorescein fluorescence attached to the SH-1 thiol of the C-terminal 20 kDa segment, providing unambiguous assignment of which domains flank the ATPase active site [1]. This level of specificity contrasts with broader labeling patterns observed with some arylazido-ADP probes where multiple subunits may be labeled without discrete cross-linked product identification. The bifunctional design forces covalent linkage to occur only when both azido groups are within ~10–15 Å of reactive protein residues, imposing a geometric constraint that filters non-specific labeling events.

Myosin motor domain Site-specific photocrosslinking Structural mapping

Dark Stability of the 5-Azido-2-nitrobenzoyl Group and Photoinduced Protein Modification Chemistry

Photolysis studies of the 5-azido-2-nitrobenzoyl functional fragment in aqueous solution demonstrate that photolysis yields p-nitro-N-arylhydroxylamine derivatives rather than free nitrenes; the arylhydroxylamine undergoes further transformation to nitroso derivatives that are the actual protein-modifying species [1][2]. This contrasts with unsubstituted phenyl azides that generate p-benzoquinone diimine upon photolysis [1]. The p-nitro substitution on the aryl azide also reduces unintended dark reactions with proteins compared to non-nitro-substituted aryl azides, providing greater temporal control over cross-linking [2]. This photochemical pathway is a defining feature of the 5-azido-2-nitrobenzoyl group and is not replicated by 8-azido-adenine or simple alkyl azide photochemistry.

Photochemistry Aryl azide dark reactions Probe stability

Validated Research and Industrial Applications for 5-Azido-2-nitrobenzoyl-8-azido ATP (ANB-8-N3-ATP) Based on Quantitative Differentiation Evidence


Mapping ATP Binding Site Proximal Domains in Myosin Motor Proteins

ANB-8-N3-ATP is the preferred photoaffinity probe for experiments that aim to identify which structural domains flank the ATPase active site in myosin subfragment 1 and related motor proteins. The compound's demonstrated ability to form a specific, immunologically verifiable 45 kDa cross-linked product between the 25 kDa N-terminal and 20 kDa C-terminal fragments provides structural biologists with direct domain proximity information that cannot be obtained using mono-azido ATP analogues [5]. This application is particularly relevant for muscle physiology laboratories and biopharmaceutical groups studying myosin-targeted therapeutics.

Subunit Interface Topology Determination in Multi-Subunit ATP Synthases and ATP-Dependent Enzymes

For F1-ATPase and related ATP synthase complexes where nucleotide binding sites reside at subunit interfaces, ANB-8-N3-ATP's bifunctional design bridges the gap between single-residue labeling (8-azido-ATP) and multi-subunit oligomerization (long-spacer DiN3ATP probes) [5][6]. Its intermediate cross-linking reach generates discrete inter-subunit conjugates that unambiguously assign which specific subunits share a nucleotide binding pocket, a capability essential for mechanistic enzymology of ATP-dependent molecular machines [3].

Kinase-Substrate Interaction Capture via Bifunctional ATP-Based Cross-Linking

The bifunctional ATP scaffold with dual azido groups at the γ-phosphate and purine positions is effective as a kinase-substrate cross-linking reagent, forming a ternary complex with kinase and substrate prior to UV-dependent covalent linkage [5]. Although the Parang et al. study describes a γ-phosphate/8-azido bifunctional construct distinct from ANB-8-N3-ATP, the 5-azido-2-nitrobenzoyl-8-azido ATP shares the core bifunctional design principle and extends it to the ribose 3′-position, enabling alternative cross-linking geometries for probing kinase active-site architecture and substrate docking interfaces.

RNA Polymerase II Transcription Initiation Site Photolabeling

Photoanalogues of ATP γ-amidophosphate bearing the 5-azido-2-nitrobenzoyl group function as initiating substrates for RNA polymerase II from Saccharomyces cerevisiae under specific transcription initiation conditions controlled by the adenovirus late promoter [5]. The 5-azido-2-nitrobenzoyl functional group enables in situ preparation of photoreactive oligonucleotides by RNA polymerase II, providing a tool for studying the architecture of the transcription pre-initiation complex [6]. ANB-8-N3-ATP's dual azido design extends this capability to simultaneous cross-linking of the polymerase and the DNA template or associated factors.

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